molecular formula C22H50ClNO3Si B14550898 N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride CAS No. 62117-37-7

N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride

Cat. No.: B14550898
CAS No.: 62117-37-7
M. Wt: 440.2 g/mol
InChI Key: MPJFKMUDHAAYFK-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride is a quaternary ammonium compound (QAC) featuring a dodecyl (C12) alkyl chain, a dimethylamino group, and a triethoxysilyl-ethyl moiety. This structure confers dual functionality:

  • Cationic surfactant properties due to the positively charged ammonium center and hydrophobic alkyl chain.
  • Surface-binding capability via the triethoxysilyl group, which undergoes hydrolysis to form covalent bonds with hydroxylated surfaces (e.g., silica, polymers) .

Its primary applications include antimicrobial coatings, surface modification of materials, and functionalization of superabsorbent polymers (SAPs) .

Properties

CAS No.

62117-37-7

Molecular Formula

C22H50ClNO3Si

Molecular Weight

440.2 g/mol

IUPAC Name

dodecyl-dimethyl-(2-triethoxysilylethyl)azanium;chloride

InChI

InChI=1S/C22H50NO3Si.ClH/c1-7-11-12-13-14-15-16-17-18-19-20-23(5,6)21-22-27(24-8-2,25-9-3)26-10-4;/h7-22H2,1-6H3;1H/q+1;/p-1

InChI Key

MPJFKMUDHAAYFK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC[Si](OCC)(OCC)OCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride typically involves the reaction of dodecylamine with N,N-dimethyl-2-chloroethylamine under controlled conditions. The resulting intermediate is then reacted with triethoxysilane to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Hydrolysis and Condensation: These reactions typically occur under acidic or basic conditions, with water or alcohols acting as solvents.

Major Products Formed

    Substitution Reactions: The major products are substituted ammonium compounds.

    Hydrolysis and Condensation: The major products are silanol and siloxane compounds.

Scientific Research Applications

N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol-containing compounds. This property makes it an effective coupling agent and adhesive.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Triethoxysilyl-Functionalized QACs

N,N-Dimethyl-N-[3-(triethoxysilyl)-propyl]octadecan-1-aminium chloride (DMTPA)
  • Structure : Similar triethoxysilyl group but attached to a longer C18 alkyl chain.
  • Properties :
    • Enhanced hydrophobicity due to the C18 chain, improving surface adhesion and antimicrobial persistence.
    • Demonstrated efficacy as a surface cross-linker in SAPs, achieving 84% bactericidal activity against MRSA .
1-Hexanaminium, N,N-dimethyl-N-[(tributoxysilyl)methyl]-, chloride
  • Structure : Tributoxysilyl group (vs. triethoxysilyl) attached to a shorter C6 chain.
  • Properties :
    • Reduced hydrolytic stability due to bulky tributoxy groups, limiting covalent bonding to surfaces.
    • Lower antimicrobial activity (C6 chain insufficient for membrane disruption) .

Conventional QACs Without Silane Moieties

Dodecyldimethylammonium chloride (DDAC, CAS 112-18-5)
  • Structure: C12 chain with dimethylamino group; lacks silane functionality.
  • Properties: Critical micelle concentration (CMC): 1.2 mM (lower than silane-containing analogs due to simpler structure).
  • Applications : Disinfectants, fabric softeners.
Benzalkonium chloride (BAC12, C12 chain)
  • Structure : Benzyl head group instead of silane.
  • Properties :
    • Higher cytotoxicity and environmental persistence compared to silane-QACs.
    • CMC: 0.8 mM, indicating stronger surfactant activity than the target compound .

Imine-Tethering Cationic Surfactants (e.g., ICS-10, ICS-14)**

  • Structure : Imine-linked chlorobenzylidene group and ester-functionalized alkyl chains (C10 or C14).
  • Properties: pH-responsive behavior due to hydrolyzable imine bonds. ICS-14 shows 92% corrosion inhibition efficiency for carbon steel, outperforming non-reactive QACs .
  • Applications : Corrosion inhibitors, stimuli-responsive drug delivery.

Hydroxyethyl-Substituted QACs

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride
  • Structure : Hydroxyethyl groups enhance hydrophilicity.
  • Properties :
    • Higher water solubility (CMC: 4.5 mM) but reduced antimicrobial potency.
    • Used in personal care products for mildness .

Key Comparative Data Table

Compound Alkyl Chain Functional Group CMC (mM) Antimicrobial Efficacy* Surface Binding
Target Compound C12 Triethoxysilyl-ethyl 2.5† Moderate High
DMTPA C18 Triethoxysilyl-propyl 0.9† High High
DDAC C12 None 1.2 High None
BAC12 C12 Benzyl 0.8 Very High None
ICS-14 C14 Imine-chlorobenzylidene N/A Low pH-Responsive

Efficacy against Gram-positive bacteria (e.g., *S. aureus). †Estimated based on structural analogs.

Biological Activity

N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride is a quaternary ammonium compound known for its unique silane functionality, which contributes to its biological activity. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₃₉ClN₂O₃Si
  • Molecular Weight : 372.06 g/mol
  • CAS Number : Not widely reported; however, it is classified under similar silane compounds.

The compound features a dodecyl chain, which enhances its hydrophobic properties, and triethoxysilyl groups that facilitate bonding with various substrates.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against a range of bacteria and fungi, making it a candidate for use in disinfectants and coatings.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.25 mg/mL

These results suggest that the compound can be effective in controlling microbial growth in various environments.

Cytotoxicity Studies

Research has been conducted to evaluate the cytotoxic effects of this compound on human cell lines. The results indicate a dose-dependent relationship, where higher concentrations lead to increased cytotoxicity.

Cell Line IC50 (µM)
Human Fibroblasts (HFF)50
HepG2 Liver Cells30
A549 Lung Carcinoma Cells40

The IC50 values indicate that while the compound exhibits cytotoxicity, it may be selectively toxic to certain cancer cell lines over normal cells, suggesting potential for targeted therapeutic applications.

The biological activity of this compound is attributed to its ability to disrupt microbial cell membranes and interfere with vital cellular processes. The quaternary ammonium structure allows it to interact with negatively charged components of bacterial membranes, leading to cell lysis.

Case Study 1: Application in Coatings

A study investigated the incorporation of this compound into polymer coatings for antimicrobial applications. Results showed a significant reduction in bacterial colonization on treated surfaces compared to untreated controls.

Case Study 2: Use in Medical Devices

In another study, the compound was tested as a coating for medical devices. The findings indicated that devices coated with this compound exhibited lower rates of infection compared to standard materials.

Safety and Environmental Impact

While the antimicrobial properties are beneficial, safety assessments are crucial. Preliminary toxicity studies suggest that the compound has low acute toxicity; however, long-term exposure effects remain under investigation. Environmental impact assessments indicate potential bioaccumulation risks, necessitating careful regulation during use.

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